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molecular formula C8H7F3N2O2 B1368098 (2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No. B1368098
M. Wt: 220.15 g/mol
InChI Key: CMCASRDSMVLOKF-UHFFFAOYSA-N
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Patent
US05186716

Procedure details

A mixture of o-fluoronitrobenzene (1) (7.05 g, 50 mmol), 2,2,2-trifluoroethylamine (14.85 g, 3 eq.) and DMSO (20 ml) was heated at 120° C. in an autoclave for 24 hrs., then poured onto crushed ice/h2O. The resultant yellow-orange precipitate was collected by filtration, washed with H2O three times and air-dried to give 10.58 g (98% yield) of N-(2,2,2-trifluoroethyl)-2-nitroaniline (4): mp 84°-89° C.; MS m/e 220(M30 ); 1H NMR (DMSO-d6) δ 4.38 (m, 2H), 6.84 (t, 1H, J=7.6 Hz), 7.32 (d,1H, J=8.7 Hz), 7.62 (t, 1H, J=7.8 Hz) 8.12 (d, 1H, J=8.7 Hz), 8.31 (1H, --NH).
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[F:11][C:12]([F:16])([F:15])[CH2:13][NH2:14]>CS(C)=O>[F:11][C:12]([F:16])([F:15])[CH2:13][NH:14][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
7.05 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
14.85 g
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice/h2O
FILTRATION
Type
FILTRATION
Details
The resultant yellow-orange precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O three times
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
FC(CNC1=C(C=CC=C1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.58 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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